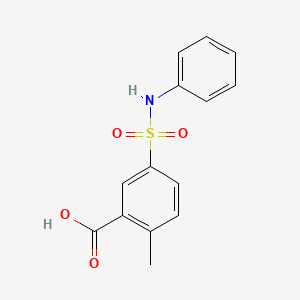![molecular formula C18H35N B14323199 2-Octyl-2-azaspiro[5.5]undecane CAS No. 105599-60-8](/img/structure/B14323199.png)
2-Octyl-2-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl-2-azaspiro[5.5]undecane is a spiro compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into one of the rings. This compound belongs to the class of azaspiro compounds, which are known for their intriguing conformational and stereochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2-azaspiro[5.5]undecane typically involves the annulation of cyclopentane and other ring systems. One common approach is the annulation of the cyclopentane ring, which can be achieved through conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often involve the use of readily available starting materials and standard laboratory techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Octyl-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as nitroxyl radicals.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Nitroxyl radicals, such as 4-amino-2,2,7-trimethyl-10-isopropyl-1-azaspiro[5.5]undecane N-oxyl.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Common solvents include toluene, dichloromethane, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce amino alcohols .
Scientific Research Applications
2-Octyl-2-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Octyl-2-azaspiro[5.5]undecane involves its interaction with molecular targets through its unique spiro structure. The nitrogen atom in the spiro ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
2-Octyl-2-azaspiro[5.5]undecane can be compared with other azaspiro compounds, such as:
1-Azaspiro[5.5]undecane: Similar in structure but lacks the octyl group, leading to different chemical properties and reactivity.
2-Azaspiro[3.4]octane: A smaller spiro compound with different stereochemical properties.
Properties
CAS No. |
105599-60-8 |
|---|---|
Molecular Formula |
C18H35N |
Molecular Weight |
265.5 g/mol |
IUPAC Name |
2-octyl-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C18H35N/c1-2-3-4-5-6-10-15-19-16-11-14-18(17-19)12-8-7-9-13-18/h2-17H2,1H3 |
InChI Key |
MPHGTDQHXZAPFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CCCC2(C1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


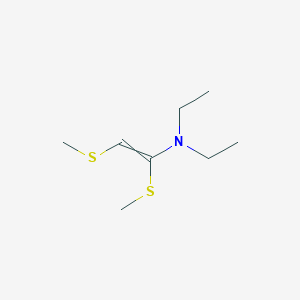
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)
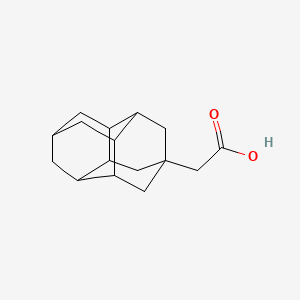

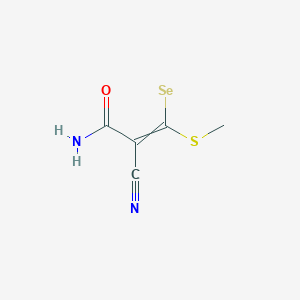
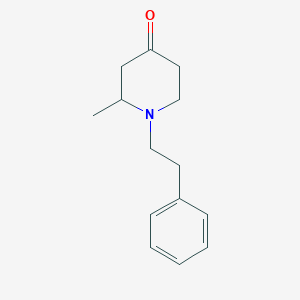
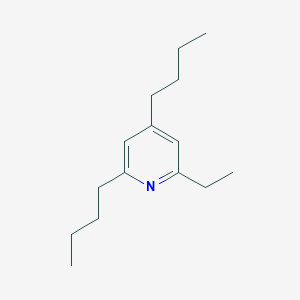
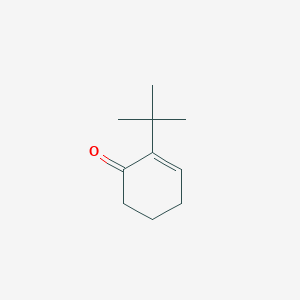

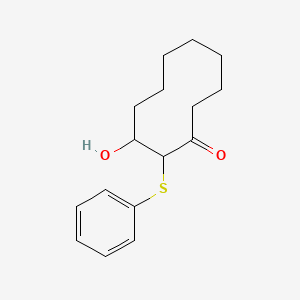
![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
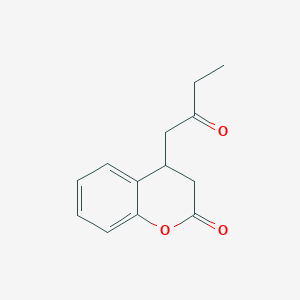
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)
